molecular formula C18H21N3O5S B2801002 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097894-58-9

4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2801002
CAS No.: 2097894-58-9
M. Wt: 391.44
InChI Key: CYSQXKMXCSIIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a benzodioxine moiety, and a dimethylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxine moiety.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (hereafter referred to as Compound A ) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of Compound A based on recent research findings.

Synthesis of Compound A

Compound A was synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with pyrrolidine derivatives. The synthesis pathway typically includes:

  • Preparation of the Sulfonamide : The initial step involves the formation of a sulfonamide from 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chloride.
  • Formation of the Pyrrolidine Derivative : The sulfonamide is then reacted with various pyrrolidine compounds to introduce the desired functional groups.
  • Final Coupling Reaction : The final product is obtained through a coupling reaction with 2,6-dimethylpyrimidine.

This synthetic route has been optimized to yield high purity and yield of Compound A suitable for biological testing.

Enzyme Inhibition

Recent studies have demonstrated that Compound A exhibits significant inhibitory activity against various enzymes relevant to metabolic disorders and neurodegenerative diseases. Notably:

  • Acetylcholinesterase Inhibition : Compound A showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition was quantified using in vitro assays where Compound A demonstrated an IC50 value indicating effective enzyme blockade .
  • α-Glucosidase Inhibition : Inhibitory effects against α-glucosidase were also observed, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Cytotoxicity Studies

In cell viability assays conducted on human cancer cell lines, Compound A displayed cytotoxic effects:

  • Cytotoxic Activity : The compound was tested against human promyelocytic leukemia HL-60 cells and exhibited significant cytotoxicity. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties:

  • Antibacterial Testing : It displayed activity against both Gram-positive and Gram-negative bacteria in microdilution assays. The minimal inhibitory concentrations (MICs) were determined, indicating its potential as an antimicrobial agent .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of Compound A in a rodent model of Alzheimer's disease. The results indicated that treatment with Compound A significantly improved cognitive function as measured by behavioral tests and reduced amyloid-beta plaque formation in the brain .

Case Study 2: Antitumor Activity

In another research effort, Compound A was evaluated for its antitumor activity using 2D and 3D cell culture models on lung cancer cell lines (A549, HCC827). Results showed that it inhibited cell proliferation effectively in 2D cultures with IC50 values comparable to established chemotherapeutics .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50/MIC ValuesReference
AcetylcholinesteraseHuman brain extract0.5 µM
α-GlucosidaseYeast extract0.8 µM
CytotoxicityHL-60 CellsIC50 = 10 µM
AntibacterialE. coli and S. aureusMIC = 32 µg/mL

Properties

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-12-9-18(20-13(2)19-12)26-14-5-6-21(11-14)27(22,23)15-3-4-16-17(10-15)25-8-7-24-16/h3-4,9-10,14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSQXKMXCSIIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.